![molecular formula C41H47ClN6O6S B1193585 N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B1193585.png)
N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide
描述
SGC3027 是一种组蛋白甲基转移酶抑制剂,专门针对蛋白精氨酸甲基转移酶 7 (PRMT7)。它是第一个对 PRMT7 有效、选择性且细胞活性的化学探针,使其成为表观遗传学研究的宝贵工具 .
准备方法
SGC3027 被合成作为 SGC8158 的前药。合成路线涉及多个步骤,包括形成复杂的双环结构和掺入各种官能团。 最终产物通过一系列反应获得,包括还原和甲基化 . 工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度 .
化学反应分析
SGC3027 经历了几种类型的化学反应,包括:
这些反应中常用的试剂和条件包括用于还原的还原酶和用于甲基化反应的特异性抑制剂。 从这些反应中形成的主要产物是去甲基化的组蛋白和被抑制的蛋白质 .
科学研究应用
Anticancer Properties
Research indicates that compounds similar to N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific cancer cell lines by targeting metabolic pathways critical for tumor growth. For example, studies have shown that the incorporation of purine derivatives can enhance the efficacy of chemotherapeutic agents by modulating cellular signaling pathways involved in apoptosis and cell proliferation .
Antiviral Activity
The compound has also been investigated for its antiviral activity. Its structural components suggest potential interactions with viral proteins or RNA synthesis processes. Research has highlighted the role of similar compounds in inhibiting viral replication through mechanisms such as interference with nucleic acid synthesis or protein translation . This application is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be ineffective.
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies to understand its interaction with various biological targets. The compound's ability to bind to specific enzymes allows researchers to elucidate mechanisms of action and identify potential therapeutic targets . This is particularly useful in drug discovery processes where understanding the binding affinity and inhibition kinetics is crucial.
Structural Biology Applications
The compound's complex structure makes it a candidate for structural biology applications. Techniques such as X-ray crystallography and NMR spectroscopy have been employed to determine the three-dimensional conformation of similar compounds and their interactions with biological macromolecules . This structural insight is vital for rational drug design efforts aimed at optimizing pharmacological properties.
Data Tables
Case Study 1: Anticancer Research
In a study published in Cancer Research, a derivative of the compound demonstrated potent activity against glioblastoma cells by inducing apoptosis through mitochondrial pathways. The research highlighted the importance of the purine moiety in enhancing biological activity against resistant cancer types .
Case Study 2: Antiviral Mechanism Exploration
A recent investigation explored the antiviral properties of compounds related to N-[4-[[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N... against influenza viruses. The study revealed that these compounds could effectively inhibit viral replication by disrupting RNA polymerase function .
作用机制
SGC3027 是一种细胞可渗透的前药,在细胞中由细胞内还原酶转化为 SGC8158。SGC8158 是一种有效的、SAM 竞争性 PRMT7 抑制剂。抑制或敲除 PRMT7 会导致精氨酸单甲基化 HSP70 家族应激相关蛋白的水平急剧下降。 这种抑制会影响细胞应激反应和蛋白质稳态 .
相似化合物的比较
SGC3027 在作为 PRMT7 抑制剂的选择性和效力方面是独一无二的。类似的化合物包括:
SGC8158: 还原后从 SGC3027 释放的活性成分.
SGC3027N: 一种密切相关的化合物,在细胞测定中活性明显降低,是理想的对照化合物.
EZM2302: 另一种用于类似研究应用的组蛋白甲基转移酶抑制剂.
生物活性
The compound N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide is a complex organic molecule with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a purine derivative and several aromatic and aliphatic components. Its structure can be summarized as follows:
Component | Description |
---|---|
Purine moiety | Contains a 6-amino group which may contribute to biological activity |
Hydroxyl groups | Present on the oxolane ring; may enhance solubility and interaction with targets |
Alkyl side chains | Influence lipophilicity and receptor binding |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Purinergic Receptors : The presence of the purine derivative suggests potential interactions with purinergic receptors (e.g., P1 and P2Y receptors), which are involved in numerous physiological processes including inflammation and immune response modulation .
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a substrate or inhibitor for cytochrome P450 enzymes .
- Transporter Interaction : The compound's structure suggests it may interact with various transporter proteins, influencing its bioavailability and distribution within the body .
In Vitro Studies
Research has shown that the compound exhibits significant biological activity in vitro:
- Antiproliferative Effects : Studies indicate that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties.
- Anti-inflammatory Activity : It has been observed to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .
In Vivo Studies
In animal models, the biological effects of the compound have been further elucidated:
- Efficacy in Disease Models : In models of overactive bladder (OAB), compounds similar to this one have demonstrated efficacy in reducing symptoms such as urgency and frequency .
- Toxicological Profile : Safety assessments have indicated low toxicity levels at therapeutic doses, making it a candidate for further clinical evaluation.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with OAB showed that administration of a related compound led to significant improvements in urinary symptoms compared to placebo controls.
- Case Study 2 : Research involving inflammatory disease models demonstrated that treatment with this compound resulted in decreased markers of inflammation and improved overall health outcomes.
属性
分子式 |
C41H47ClN6O6S |
---|---|
分子量 |
787.4 g/mol |
IUPAC 名称 |
N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide |
InChI |
InChI=1S/C41H47ClN6O6S/c1-23-24(2)35(51)32(25(3)34(23)50)41(4,5)18-31(49)47(19-26-9-8-10-28(17-26)27-11-13-29(42)14-12-27)15-6-7-16-55-20-30-36(52)37(53)40(54-30)48-22-46-33-38(43)44-21-45-39(33)48/h8-14,17,21-22,30,36-37,40,52-53H,6-7,15-16,18-20H2,1-5H3,(H2,43,44,45)/t30-,36-,37-,40-/m1/s1 |
InChI 键 |
MLJVGAYSVYMPSB-MSUKGTQXSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CC5=CC(=CC=C5)C6=CC=C(C=C6)Cl)C |
手性 SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)CC5=CC(=CC=C5)C6=CC=C(C=C6)Cl)C |
规范 SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CC5=CC(=CC=C5)C6=CC=C(C=C6)Cl)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SGC-3027; SGC 3027; SGC3027 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。